

# A Spectroscopic Showdown: Hexamethylphosphoramide and Its Analogues Under the Lens

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For researchers and professionals in drug development and scientific research, a detailed understanding of the spectroscopic properties of chemical compounds is paramount. This guide provides a comparative analysis of Hexamethylphosphoramide (HMPA) and its analogues, N,N,N',N'-tetramethyl-1,3-propanediamine and N,N,N',N'-tetraethyl-1,3-propanediamine. By presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to be a valuable resource for distinguishing and characterizing these important compounds.

#### **Comparative Spectroscopic Data**

The following table summarizes the key spectroscopic features of HMPA and its analogues. This data has been compiled from various spectral databases and literature sources.



Compound	Molecular Formula	Molecular Weight ( g/mol )	¹Η NMR (δ, ppm)	Key IR Absorption s (cm <sup>-1</sup> )	Mass Spectrum (m/z)
Hexamethylp hosphoramid e (HMPA)	C6H18N3OP	179.20	2.66 (d, J=9.3 Hz)	2920 (C-H stretch), 1210 (P=O stretch), 995, 745 (P-N stretch)	179 (M+), 135, 92, 44
N,N,N',N'- tetramethyl- 1,3- propanediami ne	C7H18N2	130.23	2.19 (s, 12H), 2.14 (t, 4H), 1.59 (quint, 2H)	2940, 2810, 2760 (C-H stretch), 1460 (CH <sub>2</sub> bend), 1040 (C-N stretch)	130 (M+), 85, 71, 58
N,N,N',N'- tetraethyl-1,3- propanediami ne	C11H26N2	186.34	2.45 (q, 8H), 2.33 (t, 4H), 1.60 (quint, 2H), 0.96 (t, 12H)	2965, 2800 (C-H stretch), 1460 (CH <sub>2</sub> bend), 1200, 1070 (C-N stretch)	186 (M+), 114, 86, 72

#### **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for each are outlined below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For <sup>1</sup>H NMR of HMPA, the spectrum shows a characteristic doublet for the methyl protons due to coupling with the phosphorus-31 nucleus. The spectra for the



diamine analogues are characterized by signals corresponding to the different alkyl groups and the propylene chain.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are obtained using a Fourier-Transform Infrared spectrometer. A small amount of the liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell. The spectra are recorded in the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). The key absorptions for HMPA include a strong P=O stretch and P-N stretching vibrations. For the diamine analogues, the characteristic peaks are the C-H and C-N stretching and bending vibrations.

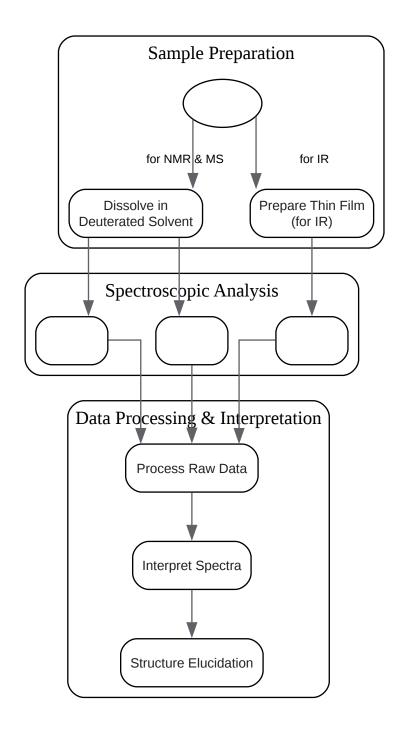
#### **Mass Spectrometry (MS)**

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M+) corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. For these compounds, fragmentation often occurs at the C-N bonds.

#### **Experimental Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





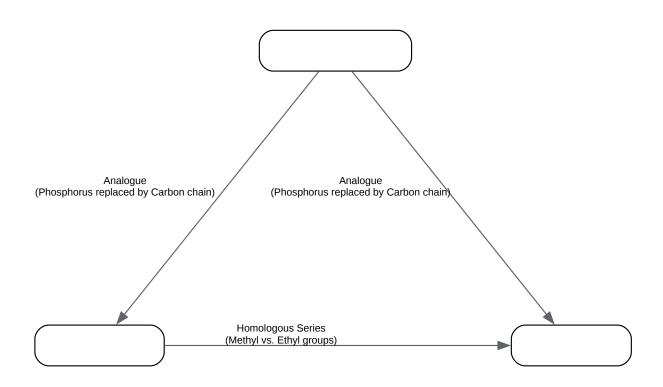
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

## **Comparative Structural Relationship**

The following diagram illustrates the structural relationship between Hexamethylphosphoramide and its diamine analogues.





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Caption: Structural relationship between HMPA and its propanediamine analogues.

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